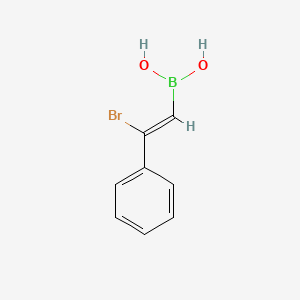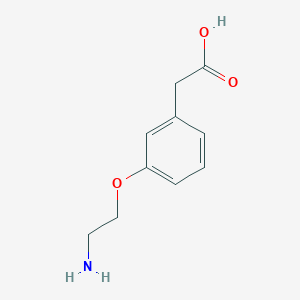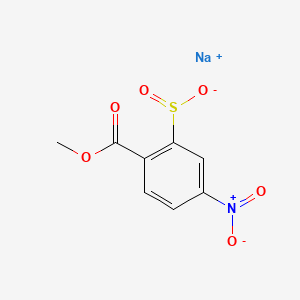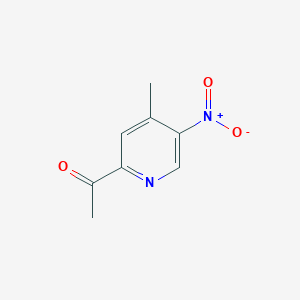
1-(4-Methyl-5-nitropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position, along with an ethanone group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride under controlled temperatures . Industrial production methods may involve more scalable processes, such as continuous flow nitration and acetylation, to ensure consistent yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-5-nitropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
The major products formed from these reactions include pyridine N-oxides, amines, and halogenated derivatives, respectively.
Scientific Research Applications
1-(4-Methyl-5-nitropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they may involve DNA, proteins, and other cellular macromolecules .
Comparison with Similar Compounds
1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitropyridin-2-yl)ethanone: This compound has a similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(4-Methyl-5-nitro-pyridin-2-yl)-ethanone: Another closely related compound with slight differences in molecular structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(4-methyl-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-4-8(5)10(12)13/h3-4H,1-2H3 |
InChI Key |
AUWHQHBKDBPYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


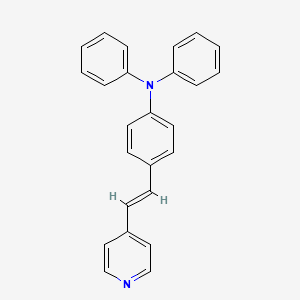

![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
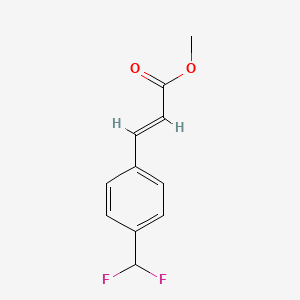
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
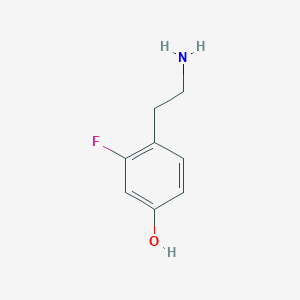
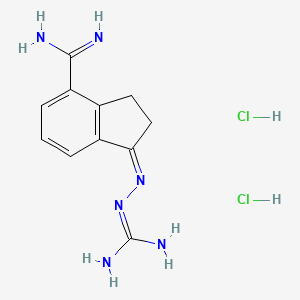
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
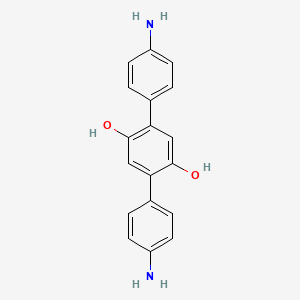
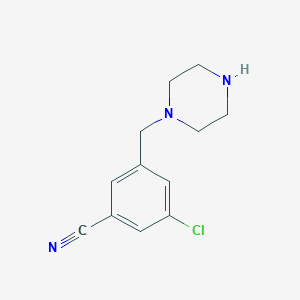
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
